2,3-Dimethoxy-6-nitropyridine

描述

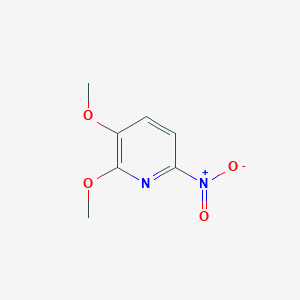

2,3-Dimethoxy-6-nitropyridine is an organic compound with the molecular formula C7H8N2O4. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a nitro group at the 6 position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-nitropyridine typically involves the nitration of 2,3-dimethoxypyridine. This process can be carried out using nitric acid as the nitrating agent. The reaction conditions, such as temperature and concentration of nitric acid, can be adjusted to optimize the yield of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 2,3-Dimethoxy-6-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Reduction: The major product is 2,3-dimethoxy-6-aminopyridine.

Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2,3-Dimethoxy-6-nitropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in developing anti-inflammatory and analgesic drugs . The compound's structure allows for modifications that lead to biologically active derivatives.

Case Study:

A study highlighted the synthesis of novel analgesics derived from this compound, demonstrating its effectiveness in pain management . The structural modifications based on this compound have shown promising results in preclinical trials.

Agricultural Chemicals

Development of Agrochemicals:

This compound is also employed in formulating agrochemicals , contributing to the development of effective pesticides and herbicides . Its chemical properties enhance crop protection against various pests and diseases.

Data Table: Applications in Agrochemicals

| Agrochemical Type | Active Ingredient | Efficacy |

|---|---|---|

| Herbicides | This compound-based formulations | High |

| Pesticides | Combinations with other nitro compounds | Moderate to High |

Material Science

Creation of Advanced Materials:

In material science, this compound plays a role in producing advanced materials such as polymers and coatings. Its unique properties allow for the development of materials with specific chemical characteristics suitable for various industrial applications.

Case Study:

Research has shown that polymers synthesized using this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .

Organic Synthesis

Versatile Building Block:

The compound acts as a versatile building block in organic chemistry, facilitating the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it invaluable for researchers.

Example Reactions:

- Nucleophilic substitution reactions

- Electrophilic aromatic substitution

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is used in methods for detecting and quantifying other compounds. It proves useful in quality control processes and environmental monitoring due to its ability to form stable complexes with various analytes.

Data Table: Analytical Applications

| Application Type | Method Used | Detection Limit |

|---|---|---|

| Quality Control | HPLC | Low ppm |

| Environmental Monitoring | Spectrophotometry | Low ppb |

作用机制

The mechanism by which 2,3-Dimethoxy-6-nitropyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

2,3-Dimethoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,6-Dimethoxy-3-nitropyridine: Similar structure but with different positioning of the methoxy and nitro groups, leading to different chemical properties and reactivity.

Uniqueness: The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

生物活性

2,3-Dimethoxy-6-nitropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthetic routes, and various biological activities, including antibacterial, anti-inflammatory, and antitumoral effects.

Structural Characteristics

The molecular formula of this compound is C₇H₈N₂O₄, with a molecular weight of approximately 184.15 g/mol. The compound features a pyridine ring substituted at the 2 and 3 positions with methoxy groups and at the 6 position with a nitro group. This unique arrangement of functional groups contributes to its reactivity and biological properties.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound. Common methods include:

- Electrophilic Aromatic Substitution : This method allows for the introduction of the nitro group and methoxy groups into the pyridine ring.

- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions, enhancing the compound's reactivity.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Preliminary studies indicate that it interacts with enzymes involved in bacterial metabolic pathways. Research has shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus |

| 3-Nitropyridine | 20 | P. aeruginosa |

The presence of the nitro group enhances antibacterial activity by modulating intracellular mechanisms essential for bacterial survival .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with NF-kB activation:

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Inhibitor | Suppresses NF-kB pathway |

This suggests potential therapeutic applications in treating inflammatory diseases .

Antitumoral Activity

Emerging research indicates that this compound may possess antitumoral properties. Studies have shown that similar nitro-substituted compounds can inhibit tumor cell proliferation:

| Compound | Activity | Cancer Type |

|---|---|---|

| This compound | Potential Antitumor Agent | Various |

The exact mechanism remains under investigation; however, it is hypothesized that the electron-rich environment created by the methoxy groups enhances interactions with target proteins involved in tumor growth regulation .

Case Studies

- Antibacterial Study : A study evaluated the effectiveness of various nitropyridines against S. aureus. Results indicated that compounds with a nitro group at the C5 position exhibited enhanced antibacterial activity compared to those without .

- Anti-inflammatory Research : In a controlled experiment, this compound was tested for its ability to reduce inflammation in murine models. The results demonstrated a significant decrease in inflammatory markers following treatment .

属性

IUPAC Name |

2,3-dimethoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-4-6(9(10)11)8-7(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVUQQJSXYDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509114 | |

| Record name | 2,3-Dimethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-44-4 | |

| Record name | 2,3-Dimethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。